molecular formula C17H14O2 B11946920 2-(Cinnamylidene)-2-phenylacetic acid CAS No. 40136-21-8

2-(Cinnamylidene)-2-phenylacetic acid

Cat. No.: B11946920
CAS No.: 40136-21-8
M. Wt: 250.29 g/mol
InChI Key: KBVJPYCDOSNQRI-NJKRNUQASA-N
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Description

2-(Cinnamylidene)-2-phenylacetic acid is an organic compound that features a cinnamylidene group attached to a phenylacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cinnamylidene)-2-phenylacetic acid typically involves the condensation of cinnamaldehyde with phenylacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the cinnamylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(Cinnamylidene)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cinnamylidene group to a saturated alkyl chain.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(Cinnamylidene)-2-phenylacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Cinnamylidene)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic acid: Shares the cinnamylidene group but lacks the phenylacetic acid backbone.

    Phenylacetic acid: Lacks the cinnamylidene group but shares the phenylacetic acid structure.

    Cinnamylidene derivatives: Compounds with similar cinnamylidene linkages but different substituents.

Uniqueness

2-(Cinnamylidene)-2-phenylacetic acid is unique due to its combined structural features of both cinnamylidene and phenylacetic acid moieties. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.

Properties

CAS No.

40136-21-8

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

(2E,4E)-2,5-diphenylpenta-2,4-dienoic acid

InChI

InChI=1S/C17H14O2/c18-17(19)16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14/h1-13H,(H,18,19)/b10-7+,16-13+

InChI Key

KBVJPYCDOSNQRI-NJKRNUQASA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(\C2=CC=CC=C2)/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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